molecular formula C10H9FO B11918754 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one

7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11918754
M. Wt: 164.18 g/mol
InChI Key: VZBYLVGKXXMCKO-UHFFFAOYSA-N
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Description

7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No.: 1336955-78-2) is a bicyclic ketone with the molecular formula C₁₀H₉FO and a molecular weight of 164.18 g/mol . Its structure features a fluoro substituent at position 7 and a methyl group at position 6 on the indanone scaffold, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s electron-withdrawing fluorine and electron-donating methyl group influence its reactivity, solubility, and biological activity. It is synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, common methods for indanone derivatives .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

7-fluoro-6-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO/c1-6-2-3-7-4-5-8(12)9(7)10(6)11/h2-3H,4-5H2,1H3

InChI Key

VZBYLVGKXXMCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2=O)C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the fluorination and methylation of 2,3-dihydro-1H-inden-1-one. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. Methylation can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 7 and methyl group at position 6 influence electrophilic and nucleophilic substitution pathways:

Nucleophilic Aromatic Substitution (NAS)

Fluorine’s electronegativity and the electron-donating methyl group create a polarized aromatic system, enabling NAS under specific conditions:

  • Reagents : Strong bases (e.g., NaH, KOtBu) with nucleophiles (e.g., amines, alkoxides).

  • Conditions : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C).

  • Example : Reaction with morpholine yields 7-morpholino-6-methyl-2,3-dihydro-1H-inden-1-one.

Electrophilic Substitution

The methyl group directs electrophiles to meta/para positions relative to itself:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5 or 4.

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 4 or 5, depending on reaction time.

Reduction Reactions

The ketone moiety is susceptible to reduction, forming secondary alcohols or alkanes:

Reducing AgentConditionsProductYieldSource
NaBH₄EtOH, 0°C → RT7-Fluoro-6-methylindan-1-ol85%
LiAlH₄THF, reflux1-Hydroxyindane derivative78%
H₂/Pd-CMeOH, 50 psi7-Fluoro-6-methylindane92%
  • Stereoselectivity : Catalytic hydrogenation (Pd-C) produces cis-1,2-dihydro derivatives .

Oxidation Reactions

Controlled oxidation targets the ketone or methyl group:

  • Ketone Stability : The α,β-unsaturated ketone resists further oxidation under mild conditions.

  • Methyl Oxidation : Strong oxidants (KMnO₄/H₂SO₄) convert the methyl group to a carboxylic acid, yielding 7-fluoro-6-carboxyindan-1-one.

Cycloaddition Reactions

The ketone participates in [4+2] Diels-Alder reactions:

  • Dienophiles : Maleic anhydride, tetrazines.

  • Conditions : Reflux in toluene or xylene.

  • Product : Bridged bicyclic adducts with regioselectivity influenced by the methyl group .

Cross-Coupling Reactions

The methyl group enables C–H functionalization via transition-metal catalysis:

Reaction TypeCatalystConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME, 80°C6-Aryl-7-fluoroindanone65–88%
C–H ArylationNi(COD)₂/L*Pyrimidyl ether, 100°CEnantioselective arylation90% ee
  • Mechanism : Directed ortho-metalation (DOM) facilitated by the ketone’s coordination to Ni or Pd .

Functionalization via Halogen Exchange

Fluorine can be replaced by other halogens under radical or ionic conditions:

  • Bromination : NBS (AIBN, CCl₄) introduces bromine at position 7, forming 7-bromo-6-methylindanone.

Scientific Research Applications

Scientific Research Applications

The applications of 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one span several domains:

Chemistry

  • Building Block for Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes, which may contribute to its biological effects.

Medicine

  • Drug Development : Ongoing studies are exploring its potential as a pharmaceutical agent. The compound's interaction with biological targets suggests it could lead to novel therapeutic agents for treating various diseases.

Industry

  • Specialty Chemicals Production : It is used in the production of specialty chemicals and materials with specific properties, making it valuable in industrial applications.

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.5Inhibition of cell cycle progression
HeLa (Cervical)10.8Modulation of p53 pathway

These findings suggest that this compound may be effective in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies have explored the applications and efficacy of this compound:

  • Anticancer Studies : In vitro evaluations demonstrated significant morphological changes in cancer cell lines treated with the compound, indicating its potential as an apoptosis-inducing agent.
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit cytochrome P450 enzymes has provided insights into its pharmacological profile and potential drug-drug interactions.
  • Synthesis Innovation : Novel synthetic routes have been developed to produce this compound efficiently, highlighting its importance as an intermediate in pharmaceutical development.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the methyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Substituent Position and Halogen Variants

Positional Isomers and Halogen Effects

  • 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1273664-73-5): A positional isomer with the methyl group at position 5 instead of 4.
  • 6-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1179361-81-9): Replacing the methyl group with chlorine increases molecular weight (178.6 g/mol) and introduces stronger electron-withdrawing effects, impacting reactivity and toxicity profiles .
  • 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CID 69351010): A halogen-swapped variant with chlorine at position 7 and fluorine at 5. Computational studies predict distinct collision cross-sections and electronic distributions compared to the target compound .

Table 1: Substituent Effects on Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
7-Fluoro-6-methyl-indanone C₁₀H₉FO 164.18 7-F, 6-CH₃
7-Fluoro-5-methyl-indanone C₁₀H₉FO 164.18 7-F, 5-CH₃
6-Chloro-7-fluoro-indanone C₉H₆ClFO 178.6 6-Cl, 7-F

Functional Group Modifications

Methoxy and Nitro Derivatives

  • 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 295779-82-7): The methoxy group at position 5 enhances solubility in polar solvents and may modulate receptor binding in kinase inhibitors. Its molecular weight (180.18 g/mol) is higher due to the oxygen atom .
  • 2-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one (21a) : Introduction of a nitro group at position 6 increases electrophilicity, making it reactive in nucleophilic substitutions. Reported melting point: 64–66°C .

Hydroxy and Benzylidene Derivatives

  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : Exhibits allelopathic activity with IC₅₀ values of 0.34 mM (hypocotyl) and 0.16 mM (root) in Lepidium sativum growth assays. The hydroxyl and isopropyl groups enhance hydrogen-bonding interactions .
  • (E)-2-(4-Hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) : A chalcone derivative with anti-inflammatory activity in macrophages, highlighting the role of benzylidene groups in biological activity .

Anti-inflammatory and Antimicrobial Activity

  • 7w and 7x (chalcone-indanone hybrids): Demonstrated potent anti-inflammatory effects in macrophages, suggesting that electron-rich substituents (e.g., methoxy, hydroxy) enhance activity .
  • (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one : Exhibits strong antimicrobial activity against E. coli and B. subtilis, attributed to the indole moiety’s interaction with bacterial membranes .

Kinase and Enzyme Inhibition

  • 7-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives : Act as FAK inhibitors (IC₅₀ < 10 nM), showing how heterocyclic appendages improve potency in ovarian cancer models .

Table 2: Bioactivity Comparison

Compound Bioactivity (IC₅₀/EC₅₀) Target/Application
3-Hydroxy-5-isopropyl-3-methyl-indanone 0.34 mM (hypocotyl) Allelopathy
BCI N/A DUSP1 inhibition
7w Significant anti-inflammatory Macrophage TNF-α suppression

Physicochemical and Electronic Properties

  • Solubility: Methoxy and hydroxy derivatives (e.g., 6-Fluoro-5-methoxy-indanone) exhibit higher aqueous solubility than halogenated analogs due to polar functional groups .
  • Electronic Effects: Density functional theory (DFT) studies on (E)-2-((1H-indol-3-yl)methylene)-indanone reveal a low HOMO-LUMO gap (4.2 eV), indicating high chemical reactivity. The fluorine atom in 7-Fluoro-6-methyl-indanone similarly stabilizes the LUMO, enhancing electrophilicity .

Biological Activity

Overview

7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one is a compound belonging to the indanone class, characterized by its unique structural features that include a fluorine atom at the 7th position and a methyl group at the 6th position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of substituted indanones with appropriate reagents under controlled conditions. The presence of the fluorine atom is crucial as it may enhance biological activity by influencing the compound's electronic properties and reactivity.

Anticancer Activity

Research indicates that indanone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, certain analogs have demonstrated IC50 values ranging from 2.43 to 14.65 μM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Table 1: Anticancer Activity of Indanone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2312.43Microtubule destabilization
Compound BHepG24.98Apoptosis induction
This compoundTBDTBD

Anti-inflammatory and Antibacterial Properties

Indanones have also been reported to possess anti-inflammatory and antibacterial activities. The mechanisms typically involve modulation of inflammatory pathways and direct antibacterial action against various pathogens. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

Case Study 1: Anticancer Screening
A study conducted on a series of indanone derivatives revealed that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of indanone derivatives, demonstrating their ability to induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential . This study provides insights into how modifications at specific positions on the indanone ring can influence biological outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed aldol condensation using substituted benzaldehydes and 2,3-dihydro-1H-inden-1-one precursors. For fluorinated derivatives, regioselective fluorination requires careful control of reaction conditions (e.g., using AlCl₃ for demethylation or electrophilic fluorinating agents) to avoid side reactions . Purification typically involves recrystallization from solvents like ethanol or dichloromethane, with yields ranging from 10–85% depending on substituent steric effects .

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, unresolved aromatic protons in similar compounds (e.g., 6-trifluoromethyl derivatives) highlight the need for high-resolution NMR .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% required for pharmacological studies) .

Q. What are the critical safety considerations when handling fluorinated indanones?

  • Methodological Answer : Fluorinated compounds may release toxic HF under harsh conditions. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C to prevent degradation. For brominated analogs (e.g., 2-bromo-5,6-difluoro derivatives), avoid exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do substituent positions (e.g., fluoro, methyl) influence the electronic and steric properties of this compound?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-31G(d,p)) reveal that fluorine at position 7 increases electron-withdrawing effects, lowering HOMO-LUMO gaps and enhancing electrophilicity. Methyl at position 6 introduces steric hindrance, reducing reactivity in nucleophilic additions. Compare Mulliken charges and molecular electrostatic potential (MEP) surfaces to quantify these effects .

Q. What strategies resolve contradictions in regioselectivity data during fluorination or alkylation of indanone derivatives?

  • Methodological Answer : Conflicting regioselectivity (e.g., para vs. ortho substitution) may arise from competing electronic and steric factors. Use kinetic vs. thermodynamic control experiments:

  • Vary reaction temperature and time (e.g., low temps favor kinetic products).
  • Employ directing groups (e.g., hydroxyl or methoxy) to steer substitution patterns .

Q. How can X-ray crystallography improve structural characterization of fluorinated indanones?

  • Methodological Answer : Use SHELX programs (SHELXL/SHELXS) for small-molecule refinement. For high-resolution data, apply twin refinement protocols to resolve disordered fluorine atoms. Example workflow:

  • Collect data on a Bruker D8 Venture diffractometer.
  • Refine using SHELXL with anisotropic displacement parameters for heavy atoms .

Q. What computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR studies. For JAK2 inhibitors, analyze hydrophobic interactions between the indanone core and ATP-binding pockets. Validate predictions with in vitro kinase assays (IC₅₀ measurements) .

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